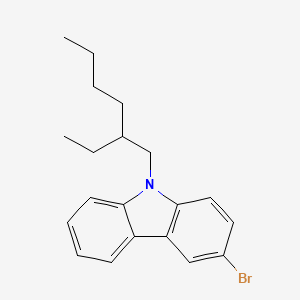
4-(4-Ethylpiperazin-1-yl)phenylboronic acid
Descripción general
Descripción
4-(4-Ethylpiperazin-1-yl)phenylboronic acid, commonly known as EPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a boronic acid derivative that contains a piperazine ring and an ethyl group. EPB is a white crystalline powder that is soluble in water and organic solvents. It has various applications in the field of medicinal chemistry, organic synthesis, and biochemistry.
Aplicaciones Científicas De Investigación
Organic Synthesis and Functional Group Chemistry
4-(4-Ethylpiperazin-1-yl)phenylboronic acid plays a crucial role in organic synthesis. It's an important intermediate, known for low toxicity, good thermal stability, and compatibility with functional groups on water and air insensitivity. Its synthesis involves multiple reaction steps, making it a significant compound in organic chemistry (Zhang Da, 2015).
Biomedical and Antiviral Applications
This compound has shown potential in the field of biomedicine, especially in antiviral applications. Phenylboronic-acid-modified nanoparticles, which can be derived from compounds like 4-(4-Ethylpiperazin-1-yl)phenylboronic acid, have been investigated for their ability to inhibit viral entry, particularly against Hepatitis C virus (HCV). These nanoparticles demonstrate reduced cellular toxicity compared to other alternatives, making them promising candidates for further investigation in antiviral therapy (M. Khanal et al., 2013).
Application in Photodynamic Therapy and Imaging
The compound has also been used in the development of nanostructures for biomedical imaging and therapy. Specifically, its derivatives have been utilized to create nanorods for the in situ two-photon imaging of cell surface sialic acids and for photodynamic therapy. This application demonstrates its potential in both diagnostic imaging and targeted cancer therapy (Ting Li & Yang Liu, 2021).
Catalysis in Chemical Reactions
In chemical engineering, this compound and its derivatives have been used as catalysts in various synthesis reactions. For example, its use in the Claisen–Schmidt reaction for synthesizing chalcone derivatives highlights its efficiency and environmental friendliness as a catalyst (Arul Murugesan et al., 2017).
Corrosion Inhibition
Another application is in the field of corrosion inhibition. Novel Mannich bases derived from compounds like 4-(4-Ethylpiperazin-1-yl)phenylboronic acid have been tested as corrosion inhibitors for mild steel in acidic solutions, demonstrating their effectiveness and potential as eco-friendly corrosion inhibitors (D. Lavanya et al., 2020).
Glucose and pH-Responsive Materials
In materials science, derivatives of this compound have been used to develop intelligent bio-hydrogels with glucose and pH-responsive behaviors. Such hydrogels have applications in insulin delivery and tissue engineering, demonstrating the versatility of 4-(4-Ethylpiperazin-1-yl)phenylboronic acid in creating responsive materials for medical applications (H. Peng et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(4-ethylpiperazin-1-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-2-14-7-9-15(10-8-14)12-5-3-11(4-6-12)13(16)17/h3-6,16-17H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFGXBKGJHCISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCN(CC2)CC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101243818 | |
| Record name | B-[4-(4-Ethyl-1-piperazinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101243818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Ethylpiperazin-1-yl)phenyl]boronic acid | |
CAS RN |
657398-70-4 | |
| Record name | B-[4-(4-Ethyl-1-piperazinyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=657398-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-(4-Ethyl-1-piperazinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101243818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-hydroxy-2-(methylamino)[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B3029343.png)




![1H-Isoindole-1,3(2H)-dione, 2-[[6-(chloromethyl)-2-pyridinyl]methyl]-](/img/structure/B3029350.png)






![3-Bromo-1-trityl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3029363.png)
